7-Bromo-5-methylbenzo[d]isoxazol-3-amine
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Overview
Description
7-Bromo-5-methyl-1,2-benzisoxazol-3-amine is a chemical compound with the molecular formula C8H7BrN2O It is a derivative of benzisoxazole, a heterocyclic compound containing both nitrogen and oxygen in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-1,2-benzisoxazol-3-amine typically involves the bromination of 5-methyl-1,2-benzisoxazole followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane or chloroform. The amination step can be achieved using ammonia or an amine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methyl-1,2-benzisoxazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines or other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce an oxo derivative.
Scientific Research Applications
7-Bromo-5-methyl-1,2-benzisoxazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-1,2-benzisoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzisoxazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2-benzisoxazol-3-amine: Lacks the bromine atom, which can affect its reactivity and binding properties.
7-Chloro-5-methyl-1,2-benzisoxazol-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
7-Bromo-1,2-benzisoxazol-3-amine: Lacks the methyl group, which can influence its steric and electronic characteristics.
Uniqueness
7-Bromo-5-methyl-1,2-benzisoxazol-3-amine is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and binding properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
7-bromo-5-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-5-7(6(9)3-4)12-11-8(5)10/h2-3H,1H3,(H2,10,11) |
InChI Key |
AIRHNAJRBZQUEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)ON=C2N |
Origin of Product |
United States |
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